molecular formula C23H28O4 B12524827 2,6-Bis(4-methoxyphenyl)bicyclo[3.3.1]nonane-2,6-diol CAS No. 656800-90-7

2,6-Bis(4-methoxyphenyl)bicyclo[3.3.1]nonane-2,6-diol

Cat. No.: B12524827
CAS No.: 656800-90-7
M. Wt: 368.5 g/mol
InChI Key: ZTSTXVQAXHTSGM-UHFFFAOYSA-N
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Description

2,6-Bis(4-methoxyphenyl)bicyclo[331]nonane-2,6-diol is a compound belonging to the bicyclo[331]nonane family This compound is characterized by its unique bicyclic structure, which includes two phenyl groups substituted with methoxy groups at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(4-methoxyphenyl)bicyclo[3.3.1]nonane-2,6-diol typically involves aldol condensation reactions. One common method involves the use of cyclohex-2-en-1-ones containing an additional carbonyl group in the side chain as key precursors. The reaction proceeds through a series of steps including aldol condensation, intramolecular aldol condensation, and subsequent hydrolysis and decarboxylation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(4-methoxyphenyl)bicyclo[3.3.1]nonane-2,6-diol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form various reduced derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups would yield corresponding ketones or aldehydes, while reduction could produce various alcohol derivatives.

Scientific Research Applications

2,6-Bis(4-methoxyphenyl)bicyclo[3.3.1]nonane-2,6-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Bis(4-methoxyphenyl)bicyclo[3.3.1]nonane-2,6-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds, while the methoxy groups can participate in various chemical interactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylbicyclo[3.3.1]nonane-2,6-diol: Similar bicyclic structure but with methyl groups instead of methoxy groups.

    Bicyclo[3.3.1]nonane-2,6-dione: Contains ketone groups instead of hydroxyl groups.

    Bicyclo[3.3.1]nonane-2,6-dione bis-2,6-ethylenedioxy acetal: A protected form of the dione with ethylenedioxy groups

Uniqueness

2,6-Bis(4-methoxyphenyl)bicyclo[33

Properties

CAS No.

656800-90-7

Molecular Formula

C23H28O4

Molecular Weight

368.5 g/mol

IUPAC Name

2,6-bis(4-methoxyphenyl)bicyclo[3.3.1]nonane-2,6-diol

InChI

InChI=1S/C23H28O4/c1-26-20-7-3-16(4-8-20)22(24)13-11-19-15-18(22)12-14-23(19,25)17-5-9-21(27-2)10-6-17/h3-10,18-19,24-25H,11-15H2,1-2H3

InChI Key

ZTSTXVQAXHTSGM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CCC3CC2CCC3(C4=CC=C(C=C4)OC)O)O

Origin of Product

United States

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